Metoprolol acid is a major metabolite of the beta-blocker drug metoprolol, generated primarily through hepatic metabolism by cytochrome P450 (CYP) enzymes, especially CYP2D6. [, ] It exists as two enantiomers, (R)-metoprolol acid and (S)-metoprolol acid, due to the presence of a chiral center in its structure. [] While originating as a human metabolite, metoprolol acid is also detected in various environmental compartments, including wastewater, surface water, and groundwater. [, , , , ] Its presence in the environment raises concerns about potential ecological and human health risks. []
Metoprolol acid is classified as a beta-adrenergic antagonist. It is primarily recognized as a metabolite of metoprolol, which is widely used in the treatment of hypertension, angina pectoris, and heart failure. Metoprolol itself is a selective blocker for beta-1 adrenergic receptors, primarily affecting cardiac tissues. The acid form is produced through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6, which exhibit polymorphism in the human population .
The synthesis of metoprolol acid can be traced back to the metabolic pathways of metoprolol. The primary method involves biotransformation by fungal organisms such as Cunninghamella blakesleeana, which has been shown to effectively convert metoprolol into various metabolites including metoprolol acid .
The synthesis parameters such as temperature, incubation time, and substrate concentration play critical roles in the yield and purity of the resultant metabolites .
The molecular structure of metoprolol acid can be described by its chemical formula . It features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to elucidate the structure and confirm the identity of metoprolol acid .
Metoprolol acid participates in various chemical reactions typical for carboxylic acids:
These reactions are significant in understanding its reactivity profile and potential applications in synthetic organic chemistry .
The mechanism of action of metoprolol acid primarily revolves around its role as a metabolite influencing the pharmacokinetics of metoprolol. It does not exhibit significant beta-blocking activity compared to its parent compound but may modulate its effects through:
Studies indicate that variations in enzyme activity responsible for metabolizing metoprolol can lead to differences in plasma concentrations of both metoprolol and its metabolites, including metoprolol acid .
Quantitative analysis methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration levels in pharmaceutical formulations .
Metoprolol acid serves several important roles in pharmacology:
Metoprolol acid is the terminal O-demethylated metabolite of metoprolol, generated via sequential oxidation reactions primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This polymorphic enzyme exhibits significant genetic variability, directly influencing metoprolol’s metabolic fate. Approximately 70–80% of an oral metoprolol dose undergoes CYP2D6-mediated biotransformation, with O-demethylation representing the dominant pathway (65% of urinary metabolites) leading to metoprolol acid formation [1] [6]. The α-hydroxylation (10%) and N-dealkylation (10%) pathways constitute minor routes [1] [2]. Metoprolol acid lacks clinically relevant β-blocking activity, rendering its generation a detoxification process [7].
CYP2D6 genetic variants profoundly alter enzymatic activity toward metoprolol’s O-demethylation and α-hydroxylation. Over 100 allelic variants are cataloged, classified by predicted function:
CYP2D6 exhibits enantioselectivity, preferentially metabolizing R-metoprolol over S-metoprolol via O-demethylation in UMs and NMs. This stereoselectivity diminishes in PMs, where both enantiomers accumulate equally [6] [9]. The α-hydroxylation pathway is almost exclusively dependent on CYP2D6, making the metoprolol/α-hydroxymetoprolol ratio a robust CYP2D6 phenotyping metric [2] [7].
Table 1: Impact of Key CYP2D6 Genetic Variants on Metoprolol Metabolism
CYP2D6 Variant | Functional Status | Predicted Phenotype | Effect on Metoprolol Acid Formation | Major Populations Affected |
---|---|---|---|---|
*3, *4, *5, *6 | Non-functional | Poor Metabolizer (PM) | Severely Reduced | European (5.4%), African-American (2.4%) |
*10 (*10/*10) | Reduced function | Intermediate Metabolizer (IM) | Reduced | East Asian (up to 42% allele frequency) |
*17 (*17/*17) | Reduced function | Intermediate Metabolizer (IM) | Reduced | African (20-35% allele frequency) |
*41 (*41/*41) | Reduced function | Intermediate Metabolizer (IM) | Reduced | European (∼9% allele frequency) |
*1xN, *2xN | Increased function | Ultrarapid Metabolizer (UM) | Increased | Middle Eastern/Oceanian (11.2%), European (3.1%) |
The global distribution of CYP2D6 variants leads to significant ethnic disparities in metoprolol metabolism:
Phenotype stratification using Activity Scores (AS) correlates strongly with metoprolol acid formation: AS = 0 (PM) << AS = 0.5–1.0 (IM) < AS = 1.5–2.0 (NM) < AS > 2.0 (UM) [6] [9]. Real-world pharmacometabolomic studies confirm urinary metoprolol/metoprolol acid ratios strongly correlate with CYP2D6 AS, validating its use in predicting metabolic capacity [5] [8].
The metabolism of metoprolol to metoprolol acid demonstrates significant interspecies differences, complicating the extrapolation of preclinical data to humans. Furthermore, while CYP2D6 is dominant, non-CYP450 enzymes contribute, particularly under conditions of CYP2D6 inhibition or deficiency.
Humans exhibit a distinct metoprolol metabolic profile compared to common preclinical models:
Table 2: Interspecies Variability in Primary Metoprolol Metabolic Pathways
Species/Model | Dominant Metabolic Pathway | Contribution of O-Demethylation (Metoprolol Acid Pathway) | Key Enzymes Involved | Limitations for Human Translation |
---|---|---|---|---|
Human (NM) | O-Demethylation | High (∼65% of urinary metabolites) | CYP2D6 (∼80% contribution) | Gold Standard |
Human (PM) | N-Dealkylation, CYP3A4-mediated pathways | Severely Reduced | CYP3A4, CYP2B6, CYP2C9 | Represents deficient metabolic state |
Rat | N-Dealkylation | Low | CYP2D1/2 (not orthologous), CYP3A | Major pathway differs; poor O-demethylation |
Dog | O-Demethylation | Moderate | Non-CYP2D6 CYP enzymes | Lacks true CYP2D6 ortholog |
Human Liver Microsomes (HLM) | O-Demethylation | High | CYP2D6 dominant | Lacks full cellular context, cofactors |
HepaRG Cells | O-Demethylation (Inducible) | High (CYP2D6); Moderate (CYP3A4 induced) | CYP2D6, CYP3A4 (after induction) | Retain some but not all metabolic functions |
While CYP-mediated oxidation initiates metoprolol metabolism, subsequent steps and alternative pathways involve non-CYP enzymes:
Table 3: Enzymatic Pathways Contributing to Metoprolol Biotransformation and Metoprolol Acid Formation
Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) Produced | Contribution Relative to CYP2D6 | Evidence Source |
---|---|---|---|---|
O-Demethylation | CYP2D6 (Major), CYP3A4 (Minor, Inducible) | O-Demethylmetoprolol → Metoprolol Acid | Major pathway (65% of dose) | [1] [2] [6] |
α-Hydroxylation | CYP2D6 (Near exclusive) | α-Hydroxymetoprolol | Minor pathway (∼10% of dose) | [1] [2] [7] |
N-Dealkylation | CYP2D6, CYP3A4, CYP2B6, CYP2C9 | N-Deisopropylmetoprolol → H 104/83 | Minor pathway (∼10% of dose) | [2] [8] |
N-Glucuronidation | UGTs (e.g., 1A3, 2B7) | Metoprolol N-glucuronide | Novelly identified, quantitative contribution uncertain | [5] [8] |
Hydroxymetoprolol Glucuronidation | UGTs (e.g., 1A9, 2B7) | Multiple Hydroxymetoprolol Glucuronides | Novelly identified, quantitative contribution uncertain | [5] [8] |
Aldehyde Oxidation | ALDH (Major), AO/FMO? (Potential) | Metoprolol Acid (from O-demethylmetoprolol aldehyde) | Required step in acid formation | [6] [8] |
The intricate biotransformation network of metoprolol, culminating in metoprolol acid formation, underscores the critical role of pharmacogenomics (CYP2D6) and the emerging contributions of non-CYP enzymes and the gut microbiome. Understanding these pathways is essential for interpreting metabolic phenotyping data, predicting drug interactions, and personalizing metoprolol therapy based on individual metabolic capacity.
Compounds Mentioned: Metoprolol, Metoprolol Acid, O-Demethylmetoprolol, α-Hydroxymetoprolol, N-Deisopropylmetoprolol, Hydroxymetoprolol Glucuronides, Metoprolol N-Glucuronide, Metoprolol Benzoic Acid, Hippuric Acid, Hydroxyhippuric Acid, Methyluric Acid, H 104/83.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4